molecular formula C13H14O5 B11774322 Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate

Cat. No.: B11774322
M. Wt: 250.25 g/mol
InChI Key: SPFKZOXMTIVTOU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties . In medicine, it is explored for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases. In industry, it is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

Methyl 3-(2-methoxyethoxy)benzofuran-2-carboxylate can be compared with other similar compounds, such as Methyl 3-methyl-1-benzofuran-2-carboxylate and Methyl 3-aminobenzofuran-2-carboxylate . These compounds share a similar benzofuran core structure but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H14O5/c1-15-7-8-17-11-9-5-3-4-6-10(9)18-12(11)13(14)16-2/h3-6H,7-8H2,1-2H3

InChI Key

SPFKZOXMTIVTOU-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(OC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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